molecular formula C19H27N3O2S B2528537 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine CAS No. 2320887-20-3

3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine

Cat. No.: B2528537
CAS No.: 2320887-20-3
M. Wt: 361.5
InChI Key: ZFLPAFVIZJOVPF-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a pyrazole and a tetramethylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Sulfonylation: The tetramethylphenylsulfonyl group can be introduced through a sulfonylation reaction using tetramethylbenzenesulfonyl chloride and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide under reducing conditions such as with lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of sulfonylated piperidines on biological systems. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Medicine

Potential medicinal applications include its use as a scaffold for the development of new pharmaceuticals. The presence of the pyrazole and sulfonyl groups suggests it could interact with biological targets such as kinases or proteases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, inhibiting its activity. The pyrazole ring could interact with the active site of enzymes, while the sulfonyl group could enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 3-(1-methyl-1H-pyrazol-4-yl)-1-((2,3,5,6-tetramethylphenyl)sulfonyl)piperidine lies in its combination of a piperidine ring with a pyrazole and a tetramethylphenylsulfonyl group. This specific arrangement of functional groups can result in unique chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S/c1-13-9-14(2)16(4)19(15(13)3)25(23,24)22-8-6-7-17(12-22)18-10-20-21(5)11-18/h9-11,17H,6-8,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLPAFVIZJOVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)C3=CN(N=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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